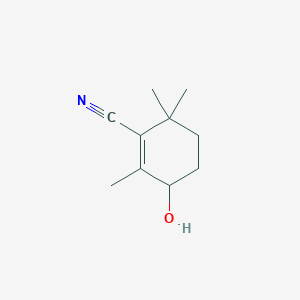
2-(1-methyltriazol-4-yl)-6-nitrochromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-methyltriazol-4-yl)-6-nitrochromen-4-one is a synthetic organic compound that belongs to the class of benzopyran derivatives. This compound is characterized by the presence of a benzopyran core structure, which is fused with a triazole ring and a nitro group. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyltriazol-4-yl)-6-nitrochromen-4-one typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a suitable precursor, such as a phenol derivative and an aldehyde or ketone.
Introduction of the Triazole Ring: The triazole ring can be introduced via a click chemistry reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This step involves the reaction of an alkyne-functionalized benzopyran with an azide derivative.
Nitration: The nitro group can be introduced through a nitration reaction using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
2-(1-methyltriazol-4-yl)-6-nitrochromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride, or lithium aluminum hydride can be used.
Substitution: Reagents such as halogenating agents, nucleophiles, and electrophiles can be employed under appropriate conditions.
Major Products
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: The primary product is the corresponding amino derivative.
Substitution: Products vary depending on the substituents introduced, such as halogenated derivatives or alkylated compounds.
科学的研究の応用
2-(1-methyltriazol-4-yl)-6-nitrochromen-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, dyes, and pharmaceuticals.
作用機序
The mechanism of action of 2-(1-methyltriazol-4-yl)-6-nitrochromen-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The triazole ring and nitro group can participate in various interactions, including hydrogen bonding, π-π stacking, and electrostatic interactions, which contribute to its biological activity.
類似化合物との比較
Similar Compounds
- 4H-1-Benzopyran-4-one, 6-fluoro-2-(1-methyl-1H-1,2,3-triazol-4-yl)
- 4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-4-yl)-6-chloro-
- 4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-4-yl)-6-methyl-
Uniqueness
The presence of the nitro group in 2-(1-methyltriazol-4-yl)-6-nitrochromen-4-one distinguishes it from other similar compounds. The nitro group imparts unique electronic and steric properties, influencing the compound’s reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are desired.
特性
CAS番号 |
131924-53-3 |
|---|---|
分子式 |
C12H8N4O4 |
分子量 |
272.22 g/mol |
IUPAC名 |
2-(1-methyltriazol-4-yl)-6-nitrochromen-4-one |
InChI |
InChI=1S/C12H8N4O4/c1-15-6-9(13-14-15)12-5-10(17)8-4-7(16(18)19)2-3-11(8)20-12/h2-6H,1H3 |
InChIキー |
MHOWTVRJSPVYJD-UHFFFAOYSA-N |
SMILES |
CN1C=C(N=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-] |
正規SMILES |
CN1C=C(N=N1)C2=CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-] |
| 131924-53-3 | |
同義語 |
4H-1-Benzopyran-4-one, 2-(1-methyl-1H-1,2,3-triazol-4-yl)-6-nitro- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-2H-benzo[d][1,2,3]triazole-4,5-diamine](/img/structure/B144044.png)

![2-[N-Cyclohexylamino]ethane sulfonic acid](/img/structure/B144046.png)











